molecular formula C9H8F2O B14140542 Benzene, 1-(2,2-difluoroethenyl)-3-methoxy- CAS No. 84750-90-3

Benzene, 1-(2,2-difluoroethenyl)-3-methoxy-

Katalognummer: B14140542
CAS-Nummer: 84750-90-3
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: GOVORFXHOXASAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoroethenyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoroethenyl group and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,2-difluoro-1-iodoethenyl tosylate as a precursor, which undergoes a cross-coupling reaction with a methoxybenzene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dioxane and water, with the reaction being carried out at elevated temperatures (e.g., 100°C) for several hours .

Industrial Production Methods

Industrial production of 1-(2,2-difluoroethenyl)-3-methoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.

Wirkmechanismus

The mechanism by which 1-(2,2-difluoroethenyl)-3-methoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethenyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2-difluoroethenyl)-3-methoxybenzene is unique due to the specific positioning of the methoxy group, which can influence the compound’s electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

84750-90-3

Molekularformel

C9H8F2O

Molekulargewicht

170.16 g/mol

IUPAC-Name

1-(2,2-difluoroethenyl)-3-methoxybenzene

InChI

InChI=1S/C9H8F2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-6H,1H3

InChI-Schlüssel

GOVORFXHOXASAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.